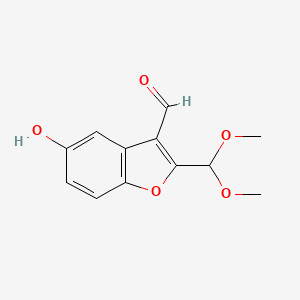
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Overview
Description
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde (DMBFC) is a chemical compound with a wide range of applications in the pharmaceutical and laboratory sciences. It is a versatile and important component of many synthetic processes, with a variety of uses in the laboratory and in the pharmaceutical industry. DMBFC is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds, as well as to modify existing compounds. It is also used in the synthesis of drugs, and its reactivity can be used to modify existing drugs.
Mechanism of Action
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. The reactivity of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is due to its ability to form strong bonds with other molecules. It is also capable of forming intramolecular hydrogen bonds, which can be used to modify existing compounds. In addition, 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde can be used to form intermolecular hydrogen bonds, which can be used to modify existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde are largely unknown. However, it has been suggested that 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde may be able to interact with certain enzymes, which could lead to changes in the biochemical and physiological processes of the body. In addition, 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has been shown to have an effect on the immune system, and it has been suggested that it may be able to modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde in laboratory experiments are numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. In addition, it is a versatile compound, and can be used in a variety of laboratory experiments.
The limitations of using 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde in laboratory experiments are also numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds, but it can also cause unwanted side reactions. In addition, it is a relatively unstable compound, and it can degrade quickly in the presence of light or heat.
Future Directions
The future applications of 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde are numerous. It is a highly reactive compound, and its reactivity can be used to synthesize a variety of compounds. In addition, it can be used in the synthesis of drugs, and its reactivity can be used to modify existing drugs. It can also be used in the synthesis of polymers, dyes, and other materials. Furthermore, it can be used in the synthesis of metal complexes, such as those of cobalt, iron, and nickel. Finally, it can be used in the synthesis of organic compounds, such as amines, alcohols, and esters.
Scientific Research Applications
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has a wide range of applications in scientific research. It is used in the synthesis of drugs, as well as in the modification of existing drugs. It is also used in the synthesis of a variety of compounds, including polymers, dyes, and other materials. In addition, 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde can be used in the synthesis of organic compounds, such as amines, alcohols, and esters. It is also used in the synthesis of metal complexes, such as those of cobalt, iron, and nickel.
properties
IUPAC Name |
2-(dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-12(16-2)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-6,12,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWWCUGQQEBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C2=C(O1)C=CC(=C2)O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
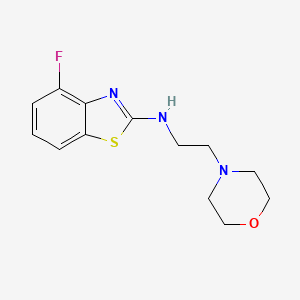
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)
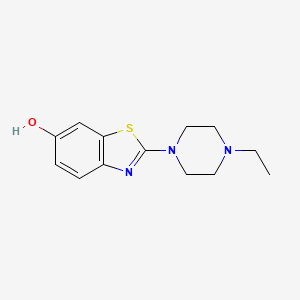


![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)


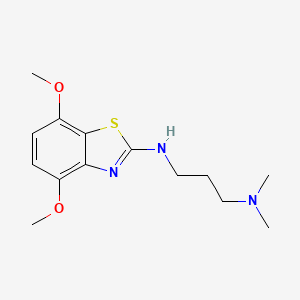
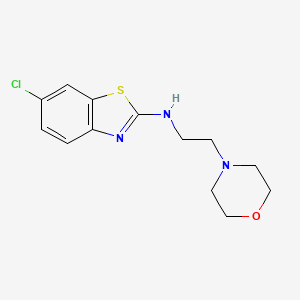
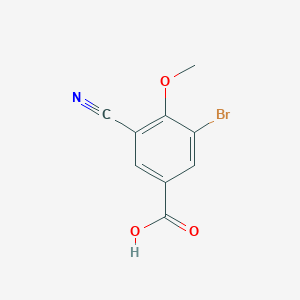

![7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387715.png)